N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3S/c1-11-2-3-12(8-17(11)24(26)27)19(25)21-18-15-9-28-10-16(15)22-23(18)14-6-4-13(20)5-7-14/h2-8H,9-10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEMVLCGARUDRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into the compound's structure, synthesis, and notable biological effects, supported by data tables and relevant research findings.
Compound Structure and Properties
The compound features a thieno[3,4-c]pyrazole core linked to a 4-methyl-3-nitrobenzamide moiety. Its molecular formula is , with a molecular weight of approximately 418.9 g/mol. The presence of chlorine in the 4-position of the phenyl ring is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅ClN₄O₂S |
| Molecular Weight | 418.9 g/mol |
| Structural Features | Thieno[3,4-c]pyrazole, Benzamide |
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The process may include cyclization reactions to form the thieno[3,4-c]pyrazole ring and subsequent functionalization to introduce the benzamide moiety.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, pyrazole derivatives have been shown to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, contributing to their potential as anticancer agents . The thieno[3,4-c]pyrazole structure is particularly noted for its ability to interfere with tumor cell proliferation.
Anti-inflammatory Effects
This compound has also demonstrated anti-inflammatory properties. Studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in vitro . This suggests a possible therapeutic role in inflammatory diseases.
Antimicrobial Activity
The compound's structural features may confer antimicrobial properties as well. Similar pyrazole derivatives have been evaluated for their activity against various bacterial strains, showing promising results in inhibiting growth and biofilm formation .
Case Studies and Research Findings
- Antitumor Studies : A series of pyrazole derivatives were tested against cancer cell lines, revealing that those with thieno[3,4-c]pyrazole structures exhibited IC50 values in the low micromolar range against several types of tumors.
- Anti-inflammatory Assays : In vitro assays demonstrated that compounds with similar functionalities significantly reduced nitric oxide production in LPS-stimulated macrophages.
- Antimicrobial Testing : In studies involving phytopathogenic fungi, derivatives showed moderate to excellent antifungal activity, indicating potential applications in agricultural settings.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A. Pyrazol-3-yl Derivatives Compounds such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 52 in ) share a pyrazole core but differ in substituents and fused rings. The target compound replaces the sulfonamide group with a nitrobenzamide, reducing hydrogen-bonding capacity but increasing steric bulk. The thieno[3,4-c]pyrazole scaffold also distinguishes it from chromen-4-one fused pyrazoles, altering π-π stacking interactions .
B. Chlorophenyl-Substituted Pyrazoles Pyraclostrobin (CAS 175013–18–0, ) contains a 4-chlorophenylpyrazole group but lacks the thieno-fused system.
Physicochemical Properties
*Calculated using atomic masses.
†Estimated via fragment-based methods (e.g., Multiwfn ).
Electronic and Binding Properties
- Electrostatic Potential (ESP): The nitro group in the target compound creates a strong electron-deficient region, contrasting with the sulfonamide in Example 52, which exhibits a polarizable sulfur center. This difference may influence interactions with hydrophobic vs. polar binding pockets .
- Topological Analysis: Electron localization function (ELF) studies using Multiwfn suggest that the thieno[3,4-c]pyrazole core has higher electron density delocalization compared to non-fused pyrazoles, enhancing π-orbital overlap in molecular recognition .
Research Tools and Methodologies
- Crystallography: SHELXL () and WinGX () are critical for resolving the compound’s crystal structure, particularly for analyzing the dihydro-2H-thieno ring’s conformation.
- Wavefunction Analysis: Multiwfn () enables ESP and ELF calculations to compare electronic properties with analogs.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?
The synthesis of thieno[3,4-c]pyrazole derivatives typically involves multi-step reactions. Key steps include:
- Cyclocondensation : Formation of the thieno[3,4-c]pyrazole core via reaction of substituted hydrazines with thiophene precursors under reflux conditions.
- Acylation : Introducing the 4-methyl-3-nitrobenzamide moiety via coupling reactions (e.g., using EDCI/HOBt in DMF).
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the product. Purity can be enhanced via recrystallization from ethanol or acetonitrile .
Q. What analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : - and -NMR are used to verify substituent positions and aromaticity of the thieno[3,4-c]pyrazole core.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and torsion angles, critical for validating stereochemistry .
Advanced Research Questions
Q. How does the nitro group at the 3-position influence the compound’s electronic properties and reactivity?
The nitro group is a strong electron-withdrawing group, which:
- Reduces electron density on the benzamide ring, enhancing electrophilic substitution resistance.
- Stabilizes charge-transfer complexes , as evidenced by UV-Vis spectroscopy (λmax shifts in polar solvents). Computational studies (DFT) using Gaussian software can model frontier molecular orbitals (FMOs) to quantify this effect .
Q. What strategies resolve contradictions in crystallographic data for thieno[3,4-c]pyrazole derivatives?
Discrepancies in bond lengths or thermal ellipsoids may arise from:
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
| Structural Feature | Biological Impact | Methodology |
|---|---|---|
| 4-Chlorophenyl substituent | Enhances hydrophobic interactions with targets | Docking studies (AutoDock Vina) |
| Thieno[3,4-c]pyrazole core | Modulates π-π stacking with protein residues | Comparative SAR with halogenated analogs |
| Nitro group | May induce redox-mediated cytotoxicity | ROS assays (DCFH-DA probe) |
Q. What experimental designs mitigate byproduct formation during microwave-assisted synthesis?
- Temperature control : Maintain ≤ 120°C to prevent decomposition of nitro groups.
- Solvent optimization : Use DMF or DMAc for solubility without side reactions.
- Real-time monitoring : In-situ FTIR tracks reaction progress and identifies intermediates .
Q. How can researchers validate the compound’s mechanism of action in biological systems?
- Target engagement assays : SPR (surface plasmon resonance) measures binding affinity to putative targets (e.g., kinases).
- Gene knockout models : CRISPR-Cas9 silencing of suspected pathways (e.g., MAPK) evaluates functional dependence.
- Metabolomics : LC-MS profiles post-treatment identify perturbed metabolic pathways .
Data Analysis and Interpretation
Q. How should researchers address conflicting bioactivity data between in vitro and in vivo studies?
- Pharmacokinetic factors : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays).
- Dose normalization : Adjust in vivo doses based on bioavailability (calculated via AUC0–24h).
- Toxicity screening : HepG2 cell assays rule out off-target effects .
Computational and Structural Tools
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
